molecular formula C10H6BrN3 B11865619 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline CAS No. 103594-56-5

1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline

Cat. No.: B11865619
CAS No.: 103594-56-5
M. Wt: 248.08 g/mol
InChI Key: FAGOHVSXZURYRX-UHFFFAOYSA-N
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Description

1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline is a heterocyclic compound that features a triazole ring fused to an isoquinoline moiety with a bromine atom at the 1-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline can be synthesized through a copper-catalyzed cascade method. This involves the cyclization of appropriate precursors under mild conditions to yield the desired heterocyclic structure . The reaction typically employs eco-compatible catalysts and solvents to ensure a sustainable synthesis process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Cyclization Reactions: Often require catalysts like copper or palladium and specific ligands to facilitate the reaction.

Major Products:

    Substitution Reactions: Yield various substituted triazoloisoquinoline derivatives.

    Cyclization Reactions: Produce fused heterocyclic compounds with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the triazoloisoquinoline scaffold.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline stands out due to its bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.

Properties

CAS No.

103594-56-5

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

1-bromotriazolo[5,1-a]isoquinoline

InChI

InChI=1S/C10H6BrN3/c11-10-9-8-4-2-1-3-7(8)5-6-14(9)13-12-10/h1-6H

InChI Key

FAGOHVSXZURYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=C(N=N3)Br

Origin of Product

United States

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